molecular formula C19H19FN4O2 B11383946 N-(4-ethylbenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-(4-ethylbenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11383946
M. Wt: 354.4 g/mol
InChI Key: QFORAWUESPNGDU-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(4-ethylbenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the ethylbenzyl and fluorophenyl groups. The hydroxymethyl group is then added to complete the synthesis. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(4-ethylbenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-ethylbenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

N-(4-ethylbenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a similar triazole ring structure.

    Itraconazole: Another antifungal compound with a triazole ring and additional functional groups.

    Voriconazole: A triazole derivative used to treat serious fungal infections. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-(4-fluorophenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O2/c1-2-13-3-5-14(6-4-13)11-21-19(26)18-17(12-25)22-24(23-18)16-9-7-15(20)8-10-16/h3-10,25H,2,11-12H2,1H3,(H,21,26)

InChI Key

QFORAWUESPNGDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)F

Origin of Product

United States

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